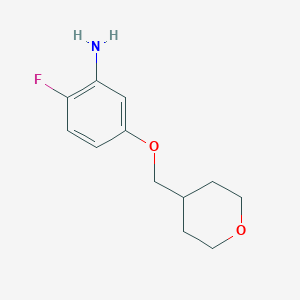

2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)methoxy)aniline

Description

2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is an aromatic amine featuring a fluorine substituent at the 2-position and a tetrahydro-2H-pyran-4-yl methoxy group at the 5-position of the benzene ring. This compound is likely utilized as an intermediate in pharmaceuticals, agrochemicals, or materials science, given its structural complexity and functional versatility .

Properties

IUPAC Name |

2-fluoro-5-(oxan-4-ylmethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2/c13-11-2-1-10(7-12(11)14)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRBPXBVHZVTNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=CC(=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)methoxy)aniline typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the tetrahydropyran ring: This can be achieved through the cyclization of appropriate precursors under acidic conditions.

Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of the aniline moiety: This can be done through nucleophilic substitution reactions where aniline is reacted with an appropriate intermediate.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)methoxy)aniline can undergo various types of chemical reactions:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion.

Scientific Research Applications

2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)methoxy)aniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)methoxy)aniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through binding interactions. The molecular targets and pathways involved can vary, but often include key proteins involved in metabolic or signaling pathways.

Comparison with Similar Compounds

Substituent Variations in Aniline Derivatives

The following table compares the target compound with structurally related analogs:

Key Observations :

- Positional Isomerism : The THP substituent’s position (2- vs. 4-yl in the target compound) affects molecular conformation. For example, the THP-2-yl analog () may exhibit different steric interactions due to the axial vs. equatorial orientation of the methoxy group .

- Electronic Effects : The trifluoromethyl group () strongly withdraws electrons, making the aniline ring less nucleophilic compared to the target compound’s ether-linked THP group, which has mixed electron-donating/withdrawing properties .

Physicochemical Properties

Solubility and Lipophilicity

- Target Compound : The THP-4-yl methoxy group enhances solubility in polar aprotic solvents (e.g., THF, DMF) compared to the trifluoromethyl analog (), which is more lipophilic (logP ~2.5 estimated).

- 5-Fluoro-THP-2-yl Analog () : Similar solubility to the target compound but may exhibit different crystallinity due to altered hydrogen-bonding capacity .

Thermal Stability

- Trifluoromethyl Derivatives () : Higher thermal stability due to the robust C–F bonds, whereas the THP group in the target compound may decompose at elevated temperatures (~200°C) due to ether cleavage .

Reactivity and Stability

Electrophilic Substitution

- Target Compound : The electron-withdrawing fluorine at position 2 directs electrophiles to the 4- and 6-positions. The THP-4-yl methoxy group at position 5 further deactivates the ring but provides steric protection .

- Trifluoromethyl Analog () : The CF₃ group strongly deactivates the ring, making nitration or sulfonation challenging without harsh conditions .

Oxidative Stability

- THP-Containing Compounds : The ether linkage is susceptible to acid-catalyzed hydrolysis, whereas the CF₃ group () resists oxidation and hydrolysis under similar conditions .

Biological Activity

2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is an organic compound with potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and applications in various fields, supported by data tables and case studies.

The compound has the molecular formula , indicating the presence of a fluorine atom, a methoxy group, and a tetrahydro-2H-pyran moiety. The structural features contribute to its unique reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 2-fluorobenzonitrile and tetrahydro-2H-pyran-4-ylmethanol.

- Reaction Conditions : The reaction is conducted in aprotic solvents like DMF or THF at elevated temperatures to facilitate the formation of the desired product.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a pharmaceutical agent.

The compound's mechanism of action may involve:

- Receptor Binding : The fluoro group enhances binding affinity to specific receptors.

- Enzyme Modulation : It may modulate enzyme activity, impacting metabolic pathways.

Antiparasitic Activity

A study investigated the compound's efficacy against Plasmodium falciparum, the causative agent of malaria. The results indicated that modifications in the structure could enhance activity against both asexual and transmission stages of the parasite. For instance, analogs with methoxy groups displayed improved metabolic stability and solubility, leading to better in vivo efficacy in mouse models .

Antibacterial Properties

Research has shown that compounds similar to this compound exhibit significant antibacterial properties against gram-positive bacteria. The agar-well diffusion method was employed to assess these activities, revealing promising results for derivatives with similar structural features .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.